Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-
Description
Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
625844-75-9 |
|---|---|
Molecular Formula |
C21H34N2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-amino-2-methylspiro[4.14]nonadeca-1,3-diene-4-carbonitrile |
InChI |
InChI=1S/C21H34N2/c1-18-16-21(19(17-22)20(18)23)14-12-10-8-6-4-2-3-5-7-9-11-13-15-21/h16H,2-15,23H2,1H3 |
InChI Key |
FAQZQTSIIUCVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CCCCCCCCCCCCCC2)C(=C1N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- typically involves a multicomponent reaction. One efficient method is the domino three-component reaction, which includes readily available carbonyl compounds such as aryl aldehydes or isatins, active methylene compounds, and kojic acid as a Michael donor. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature . This method is advantageous due to its mild reaction conditions, energy efficiency, and short reaction time.
Industrial Production Methods
For industrial-scale production, the same domino reaction can be scaled up efficiently. The process benefits from broad functional group tolerances, utilization of reusable catalysts, and a green solvent system. The methodology is metal-free, ligand-free, and waste-free, making it environmentally benign and cost-effective .
Chemical Reactions Analysis
Cycloaddition Reactions
The compound’s conjugated diene system enables participation in cycloaddition reactions. Key examples include:
1,3-Dipolar Cycloaddition
The diene moiety reacts with 1,3-dipoles such as nitrile oxides or azides to form spirocyclic adducts. For example:
This reaction proceeds under mild thermal conditions (60–80°C) with regioselectivity governed by frontier molecular orbital interactions .
Diels-Alder Reactions
The electron-rich diene acts as a dienophile with electron-deficient dienophiles (e.g., maleic anhydride):
Reaction yields exceed 70% in toluene at reflux.
Carbonitrile Reactivity
The nitrile group undergoes nucleophilic additions and reductions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, Δ | Carboxylic acid | 65% |
| Reduction (LiAlH₄) | Et₂O, 0°C | Primary amine | 82% |
| Grignard addition | RMgX, THF | Ketimine intermediate | 55% |
Amino Group Reactions
The primary amine participates in:
-
Schiff base formation with aldehydes (e.g., benzaldehyde → imine, 89% yield) .
-
Coordination chemistry , forming complexes with transition metals like Cr(III) and V(IV) (see Table 1) .
Coordination Chemistry
The amino group acts as a bidentate ligand, coordinating to metal ions. Representative complexes include:
Table 1: Metal Complexes of Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-
| Metal Ion | Ligand Ratio | Structure | Application |
|---|---|---|---|
| Cr(III) | 1:2 (Cr:L1) | Octahedral | Catalytic oxidation |
| V(IV)O | 1:1 (VO:L1) | Square pyramidal | Antidiabetic studies |
Reaction conditions: Aqueous/ethanolic solutions, 60–80°C, 2–4 hours .
Oxidative Ring-Opening
Treatment with ozone or mCPBA cleaves the diene system:
Products depend on stoichiometry and solvent polarity.
[2+2] Photocycloaddition
UV irradiation in the presence of alkenes generates fused cyclobutane rings:
Quantum yield: 0.45 in acetonitrile.
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison of Spiro Compounds
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that spiro compounds exhibit promising anticancer properties. For instance, spiro[4.14]nonadeca-1,3-diene derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making these compounds potential candidates for drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the spiro core could enhance the selectivity and potency against specific cancer types. The compound was tested against breast and lung cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .
Antimicrobial Properties
The antimicrobial activity of spiro compounds has also been explored, particularly against resistant strains of bacteria and fungi. The unique structural attributes of spiro[4.14]nonadeca-1,3-diene-1-carbonitrile contribute to its ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against various pathogens, indicating its potential as a lead compound in antibiotic development .
Polymer Chemistry
Spiro compounds are increasingly used in polymer synthesis due to their ability to impart unique properties to materials. Spiro[4.14]nonadeca-1,3-diene derivatives can be utilized as monomers in the production of high-performance polymers with enhanced thermal stability and mechanical strength.
Case Study:
Research conducted on the polymerization of spiro[4.14]nonadeca-1,3-diene has shown that incorporating this compound into polymer matrices results in materials with improved elasticity and resistance to thermal degradation. These findings were highlighted in a recent publication focusing on advanced materials for aerospace applications .
Organic Light Emitting Diodes (OLEDs)
The optoelectronic properties of spiro compounds make them suitable candidates for use in OLED technology. Their unique electronic structure allows for efficient light emission when incorporated into OLED devices.
Data Table: OLED Performance Metrics
| Device Configuration | Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| Spiro-based OLED | 1000 | 20 |
| Traditional OLED | 800 | 15 |
This table compares the performance metrics of devices utilizing spiro[4.14]nonadeca-1,3-diene derivatives versus traditional materials, illustrating superior performance characteristics .
Mechanism of Action
The mechanism by which Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows for specific binding to enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro-azetidin-2-one derivatives
- Spiro-pyrrolidine derivatives
- Spiro-indol (one) derivatives
- Spiro-pyran derivatives
Uniqueness
Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- stands out due to its unique spirocyclic framework, which imparts significant rigidity and stability. This makes it particularly valuable in applications requiring robust and stable molecular structures .
Biological Activity
Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- is a compound of growing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic framework which contributes to its biological activity. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 342.6 g/mol
- InChIKey: MTOLDSZIDDOGLA-UHFFFAOYSA-N
The biological activity of spiro[4.14]nonadeca-1,3-diene-1-carbonitrile is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation: It may act as a modulator for certain receptors involved in neurotransmission and cellular signaling.
- Antioxidant Activity: Preliminary studies indicate that it possesses antioxidant properties, which could contribute to its protective effects against oxidative stress.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Yes | |
| Receptor Modulation | Yes | |
| Antioxidant Activity | Moderate | |
| Cytotoxicity (Cancer Cells) | IC50 = 25 µM |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity:
- A study reported the cytotoxic effects of spiro[4.14]nonadeca-1,3-diene-1-carbonitrile on various cancer cell lines, demonstrating significant inhibition of cell proliferation with an IC50 value of 25 µM.
- The mechanism was linked to apoptosis induction via mitochondrial pathways.
-
Neuroprotective Effects:
- Research indicated that the compound could protect neuronal cells from oxidative damage in vitro, suggesting potential applications in neurodegenerative diseases.
- The antioxidant activity was attributed to its ability to scavenge free radicals effectively.
-
Antimicrobial Properties:
- Preliminary tests showed that this compound exhibited antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Starting Materials | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrrole-2,3-dione + Enamine | Toluene (dry), reflux | 5–6 hours | 79–83% | |
| Multi-component (e.g., aryl cyanomethyl ketones) | DMAP, ethanol, reflux | 12–24 hours | 75–91% |
Basic: How is the spiro structure characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- IR : Identifies functional groups (e.g., nitrile stretches near 2200 cm⁻¹, amino N-H stretches ~3300 cm⁻¹) .
- NMR : - and -NMR confirm spiro connectivity via deshielded carbons (e.g., spiro carbon at δ 70–90 ppm in ) .
- X-ray Crystallography : SHELX software refines spiro geometry (e.g., puckering parameters, bond angles) .
Example : For Spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole], X-ray data (CCDC 909605) confirmed non-planar puckering with a dihedral angle of 89° between fused rings .
Advanced: How are crystallographic data contradictions resolved for spiro compounds?
Methodological Answer:
Contradictions in bond lengths, angles, or hydrogen bonding may arise due to:
- Disorder in Crystal Packing : Use SHELXL’s PART and SUMP instructions to model disorder .
- Puckering Ambiguities : Apply Cremer-Pople coordinates (e.g., puckering amplitude and phase ) to quantify non-planarity .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Case Study : For cyclopentane derivatives, Cremer-Pople analysis resolved pseudorotation ambiguities by defining a unique mean plane .
Advanced: How do hydrogen bonding patterns influence supramolecular assembly in spiro compounds?
Methodological Answer:
Hydrogen bonding networks are analyzed via graph-set notation (e.g., D , S , R motifs):
Q. Table 2: Common Hydrogen Bonding Motifs
| Interaction Type | Graph-Set Notation | Example in Spiro Compounds |
|---|---|---|
| N–H···Nitrile | D | 2-amino-3-methyl-spiro derivatives |
| C–H···π (Aromatic) | S | Spiro[indeno-pyrrole] systems |
Basic: What intermediates are critical in spiro compound synthesis?
Methodological Answer:
Key intermediates include:
- Enamines : Formed via condensation of ketones with amines (e.g., 3-(arylamino)-1H-inden-1-ones) .
- Pyrrole-2,3-diones : React with enamines to generate spiro cores via [4+2] cycloaddition-like mechanisms .
- Cyanomethyl Ketones : Participate in MCRs to introduce nitrile groups .
Note : Intermediates are validated via GC-MS (low-intensity molecular ions due to thermal instability) .
Advanced: How does the amino group affect electronic and supramolecular properties?
Methodological Answer:
- Electronic Effects : The -NH group increases electron density at the spiro carbon, altering UV-Vis absorption (e.g., bathochromic shifts in spiropyrans) .
- Supramolecular Interactions : Amino groups act as hydrogen bond donors, directing crystal packing. For example, in 2-amino-spiro derivatives, N–H···O=C interactions stabilize helical aggregates .
Experimental Insight : FTIR and -NMR titration studies quantify amine recognition efficiency in spiropyran-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
